

Performance of different SPE cartridges for PFAS extraction

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Compound of Interest

Compound Name: (Perfluoro-N-hexyl)ethane

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As a Senior Application Scientist, I've witnessed firsthand the critical role that sample preparation plays in the reliable quantification of per- and polyfluoroalkyl substances (PFAS). These "forever chemicals" present unique analytical challenges due to their diverse structures, widespread environmental presence, and the ultra-trace detection levels required by regulators. Solid Phase Extraction (SPE) has become the gold standard for extracting and concentrating PFAS from various matrices, but the market is flooded with options. Choosing the right SPE cartridge is not merely a matter of preference; it's a decision that directly impacts data quality, reproducibility, and laboratory efficiency.

This guide is designed to move beyond marketing claims and provide a clear, objective comparison of the primary SPE cartridge technologies used for PFAS analysis. We will delve into the mechanisms, performance characteristics, and ideal applications for each type, supported by experimental data and established regulatory methods. The goal is to empower you, my fellow scientists, to make informed decisions based on the specific demands of your samples and analytical objectives.

The Core Challenge: Why PFAS Extraction is Not Trivial

PFAS are a diverse group of compounds, ranging from short-chain perfluorocarboxylic acids (PFCAs) and perfluorosulfonic acids (PFSAs) to longer-chain analogues, fluorotelomers, and other precursors.^[1] This diversity in chain length, functional group, and polarity means that no single extraction mechanism is universally perfect. Furthermore, PFAS are often found in

complex matrices such as wastewater, soil, and biological tissues, which are laden with interferences that can suppress instrument response and lead to inaccurate results.[\[2\]](#)[\[3\]](#) Effective SPE must therefore accomplish two goals: quantitatively recover the target PFAS analytes and efficiently remove matrix components.

A critical, self-validating system in any robust PFAS method is the use of isotope dilution.[\[4\]](#) By spiking the sample with stable isotope-labeled analogues of the target compounds prior to extraction, we can accurately correct for any analyte loss during sample preparation and for matrix-induced signal suppression or enhancement during LC-MS/MS analysis.[\[5\]](#)[\[6\]](#) This is a non-negotiable aspect of a trustworthy protocol.

A Comparative Analysis of SPE Sorbent Chemistries

The performance of an SPE cartridge is defined by its sorbent. For PFAS analysis, the field has largely consolidated around three primary technologies: Weak Anion Exchange (WAX), Graphitized Carbon Black (GCB), and modern dual-phase or "stacked" cartridges that combine the two.

Weak Anion Exchange (WAX) Cartridges

WAX sorbents are the cornerstone of many regulatory methods, including U.S. EPA Method 533 for drinking water.[\[6\]](#)[\[7\]](#)[\[8\]](#)

- **Mechanism of Action:** WAX cartridges typically feature a polymer base (like polystyrene-divinylbenzene) modified with a weak anion exchange functional group (e.g., a secondary or tertiary amine).[\[9\]](#) This creates a mixed-mode sorbent.[\[10\]](#) At a neutral or slightly acidic pH, the acidic PFAS (PFCAs and PFSAs) are ionized and retained primarily by the positively charged WAX ligand through ion exchange. The polymer backbone also provides reversed-phase retention for longer-chain, more hydrophobic PFAS and neutral species like sulfonamides.[\[3\]](#)[\[10\]](#) This dual mechanism is why WAX is highly effective for a broad range of PFAS.[\[11\]](#)[\[12\]](#)
- **Performance & Applications:** WAX cartridges provide excellent recoveries for both short- and long-chain PFAS in relatively clean matrices like drinking water and groundwater.[\[12\]](#)[\[13\]](#) They are the technology of choice for methods focused on legacy and emerging PFAS, including the more water-soluble short-chain compounds that are poorly retained by purely reversed-phase sorbents.[\[4\]](#)

- Limitations: In complex matrices like wastewater or soil extracts, WAX sorbents can be overwhelmed by co-extracted organic acids (e.g., humic and fulvic acids), which compete for the anion exchange sites and can cause significant ion suppression in the mass spectrometer.[14]

Graphitized Carbon Black (GCB)

GCB is not typically used as a primary extraction sorbent for PFAS but rather as a secondary cleanup step, especially for complex samples.[15]

- Mechanism of Action: GCB is a non-porous sorbent with a planar, graphitic surface that interacts strongly with other planar molecules, such as the organic acids and pigments that interfere with PFAS analysis.[16] It is exceptionally effective at removing these matrix interferences.[14][15]
- Performance & Applications: The use of GCB is mandated by some guidelines, such as those from the Department of Defense (DOD QSM 5.1/5.3), for non-potable water and soil analysis to mitigate matrix interferences.[15][17] The cleanup is often performed "dispersively" (dSPE), where loose GCB is added to the extract, or by passing the extract through a separate GCB cartridge.[14][18]
- Limitations: The major drawback of GCB is its strong, non-selective affinity for long-chain PFAS (typically C8 and longer).[14] This can lead to poor recovery of these important compounds if the contact time or sorbent amount is not carefully controlled. This limitation was a key driver for the development of stacked cartridges.

Stacked/Dual-Phase (WAX/GCB) Cartridges

To streamline workflows and mitigate the drawbacks of using separate WAX and GCB steps, manufacturers have developed single cartridges containing layers of both sorbents.[17][19][20]

- Mechanism of Action: These cartridges, such as the Phenomenex Strata® PFAS and Agilent Bond Elut PFAS WAX/Carbon S, combine a primary WAX extraction sorbent with a bottom layer of GCB.[20][21] The sample is loaded, and PFAS are retained by the WAX layer. During the elution step, the PFAS pass through the GCB layer, which simultaneously removes matrix interferences that were co-extracted on the WAX sorbent.[1] This combines extraction and cleanup into a single, efficient step.

- **Performance & Applications:** Stacked cartridges are designed for complex matrices and are central to modern methods like U.S. EPA Method 1633.[21][22][23] They offer a significant improvement in laboratory efficiency by reducing sample handling, solvent usage, and processing time compared to the two-step WAX + dSPE approach.[1][19][24] Performance is comparable to, and in some cases better than, the traditional two-cartridge method, especially for automated systems.[14][17][21]
- **Causality in Design:** The amount of GCB in these cartridges is critical. Early versions contained 50 mg of GCB, but it was recognized that this could still lead to lower recoveries for long-chain PFAS in cleaner samples.[17] Consequently, formats with smaller amounts of GCB (e.g., 10 mg) have been commercialized to balance powerful cleanup with high analyte recovery.[17][25]

Performance Data Summary

The following tables provide a qualitative and quantitative overview of the different SPE cartridge types.

Table 1: Qualitative Comparison of SPE Sorbent Technologies for PFAS Extraction

Sorbent Type	Primary Mechanism(s)	Ideal Matrices	Key Advantages	Key Limitations
Weak Anion Exchange (WAX)	Ion Exchange & Reversed-Phase	Drinking Water, Groundwater	Excellent recovery for broad range of PFAS, including short chains. [12] [13] Established in EPA Method 533. [7]	Susceptible to matrix suppression from co-extracted organic acids. [14]
Graphitized Carbon Black (GCB)	Adsorption (Planar Interactions)	Complex/Dirty Samples (Wastewater, Soil)	Superior removal of matrix interferences like humic acids and pigments. [15] [16]	Can cause low recovery of long-chain PFAS if not optimized. [14] Adds labor-intensive steps to workflow.
Stacked/Dual-Phase (WAX/GCB)	Ion Exchange, Reversed-Phase, Adsorption	Non-Potable Water, Wastewater, Soil, Biosolids	Streamlines workflow by combining extraction and cleanup. [19] [24] Reduces solvent and time. [1] Amenable to automation. [21] [22]	Sorbent mass/ratio must be matched to sample complexity to avoid long-chain PFAS loss. [17]

Table 2: Representative Performance Data of Commercial SPE Cartridges

Cartridge	Sorbent Type	Matrix	Target Analytes	Avg. Recovery (%)	Avg. RSD (%)	Source
Agilent Bond Elut PFAS WAX	WAX	Drinking Water	25 PFAS (EPA 533)	98.1	4.6	[10]
Waters Oasis WAX	WAX	Human Serum	30 PFAS	85 - 120	Not Specified	
Phenomenex Strata™ PFAS	Stacked WAX/GCB	Non-potable Water	32 PFAS	98.8	Not Specified	[26]
Agilent Bond Elut PFAS WAX/Carbon S	Stacked WAX/GCB	Reagent Water	40 PFAS (EPA 1633)	Meets EPA 1633 criteria	Meets EPA 1633 criteria	[21] [22]

Disclaimer: The performance data presented is sourced from manufacturer application notes and published studies. Experimental conditions may vary. Direct comparison requires identical experimental designs.

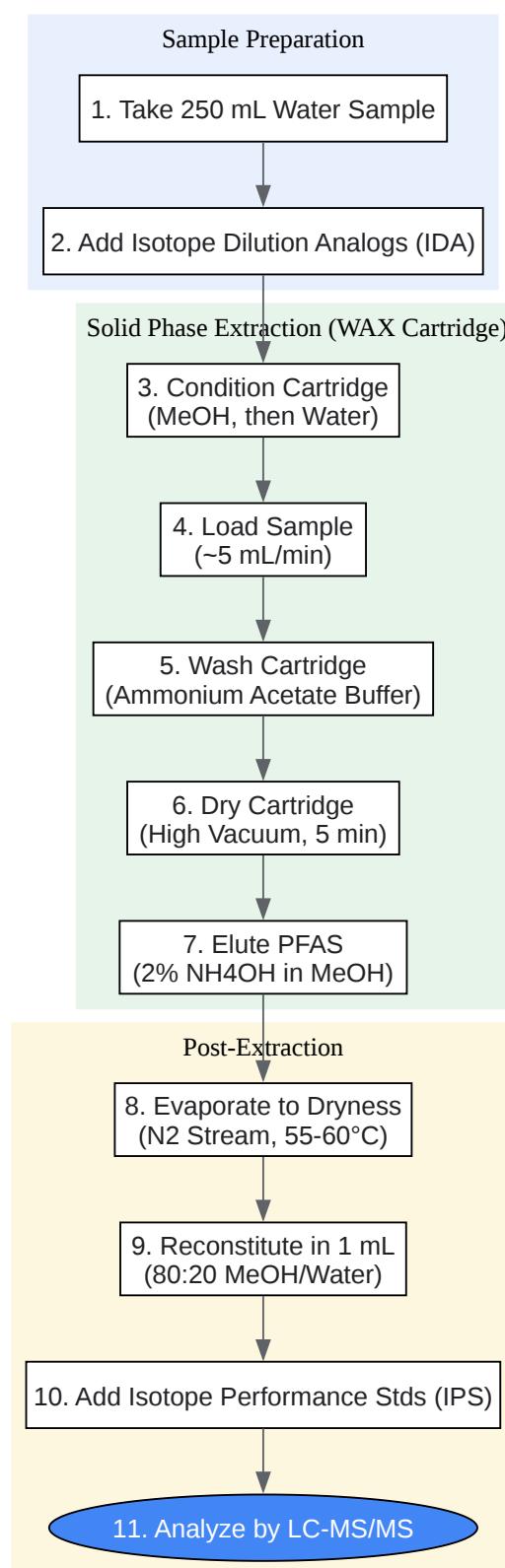
Experimental Protocols & Workflows

To provide practical context, here are detailed methodologies for two common scenarios: PFAS in drinking water using a WAX cartridge and PFAS in non-potable water using a stacked cartridge.

Protocol 1: PFAS Extraction from Drinking Water (based on EPA Method 533)

This protocol is optimized for recovering a broad range of PFAS, including short-chain compounds, from clean aqueous samples using a WAX cartridge.

Workflow Diagram: EPA Method 533 using WAX SPE

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Caption: Workflow for PFAS extraction from drinking water using a WAX cartridge.

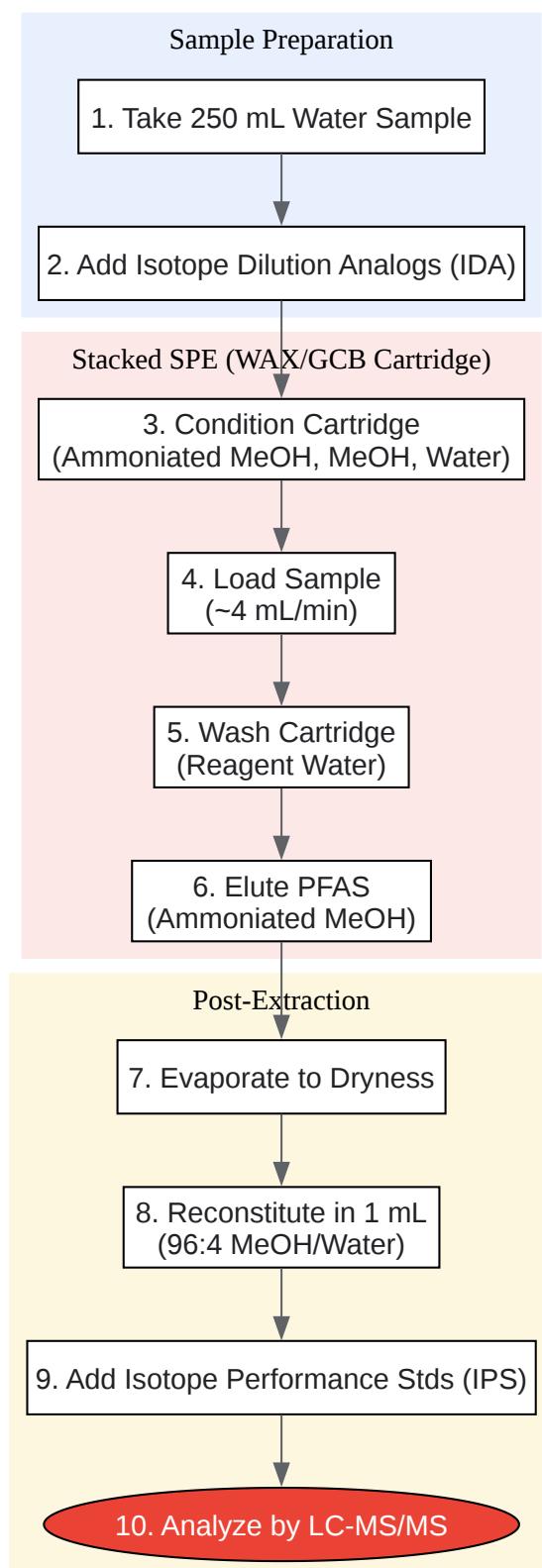
Step-by-Step Methodology:

- Sample Collection: Collect a 250 mL water sample in a polypropylene bottle. Preserve with ammonium acetate as specified in EPA Method 533.
- Fortification: Spike the sample with a known concentration of isotope dilution analogues (IDAs). This is the crucial self-validating step.
- Cartridge Conditioning: Condition a WAX SPE cartridge (e.g., 500 mg, 6 mL) by passing 10 mL of methanol, followed by 10 mL of reagent water.[\[10\]](#) Do not let the cartridge go dry.
- Sample Loading: Load the entire 250 mL sample onto the cartridge at a flow rate of approximately 5 mL/min.
- Cartridge Washing: Wash the cartridge with 10 mL of 1 g/L ammonium acetate in water to remove polar interferences.[\[10\]](#)
- Drying: Dry the cartridge under high vacuum for 5 minutes to remove residual water.
- Elution: Elute the retained PFAS from the cartridge by passing two 5 mL aliquots of 2% ammonium hydroxide in methanol.[\[6\]](#)[\[10\]](#)
- Concentration: Concentrate the 10 mL eluate to dryness under a gentle stream of nitrogen at 55-60°C.
- Reconstitution: Reconstitute the dried extract in 1 mL of 80/20 methanol/water.[\[10\]](#) The higher aqueous content helps improve the peak shape of early-eluting short-chain PFAS during LC analysis.
- Final Spike: Add the isotope performance standards (IPS) just prior to analysis to monitor instrument performance.
- Analysis: Analyze the final extract using LC-MS/MS.

Protocol 2: PFAS Extraction from Non-Potable Water (based on EPA Method 1633)

This protocol uses a stacked WAX/GCB cartridge to handle the more complex matrix of non-potable water, streamlining the workflow by combining extraction and cleanup.

Workflow Diagram: EPA Method 1633 using Stacked WAX/GCB SPE

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Caption: Streamlined workflow for complex water matrices using a stacked WAX/GCB cartridge.

Step-by-Step Methodology:

- Sample Collection: Collect a 250 mL water sample. EPA 1633 allows for a smaller sample volume, which reduces shipping and handling costs.[23]
- Fortification: Spike the sample with the appropriate isotope dilution analogues as specified in the method.
- Cartridge Conditioning: Condition a stacked WAX/GCB cartridge (e.g., 200 mg WAX / 50 mg GCB) with 4 mL of 0.3% ammonium hydroxide in methanol, 4 mL of methanol, and 5 mL of reagent water.[1]
- Sample Loading: Load the entire sample onto the cartridge at approximately 4 mL/min.
- Cartridge Washing: Wash the cartridge with two 4 mL aliquots of reagent water.
- Elution: Elute the PFAS with two 4 mL aliquots of 0.3% ammonium hydroxide in methanol. As the analytes are eluted from the WAX layer, they pass through the GCB layer for simultaneous cleanup.
- Concentration: Evaporate the combined eluate to dryness.
- Reconstitution: Reconstitute the extract in 1 mL of 96:4 methanol/water. The higher methanol concentration is often used for non-potable water extracts to ensure the solubility of potential non-PFAS interferences that may remain.
- Final Spike: Add isotope performance standards.
- Analysis: Analyze the final extract using LC-MS/MS.

Conclusion and Recommendations

The choice of an SPE cartridge for PFAS analysis is a critical decision that depends heavily on the sample matrix and the specific list of target analytes.

- For clean matrices like drinking water, where a broad range of legacy and emerging PFAS (especially short chains) are targeted, a high-quality Weak Anion Exchange (WAX) cartridge is the proven and reliable choice, forming the basis of regulatory methods like EPA 533.[4]
- For complex matrices such as wastewater, surface water, soils, and biosolids, the need for robust matrix cleanup is paramount. Modern stacked WAX/GCB cartridges offer a superior solution by integrating extraction and cleanup into a single, efficient step.[19][20] This approach, validated in methods like EPA 1633, significantly enhances laboratory throughput, reduces the potential for human error, and delivers high-quality data while mitigating the historical issue of long-chain PFAS loss associated with GCB.[14][21]

Ultimately, the most trustworthy data comes from a well-characterized method that incorporates the principles of isotope dilution, is validated for the specific matrix of interest, and uses high-quality, certified-clean consumables. By understanding the underlying chemistry of the available SPE technologies, researchers can confidently select the optimal cartridge to meet their analytical challenges and contribute to the growing body of knowledge on these ubiquitous and persistent compounds.

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